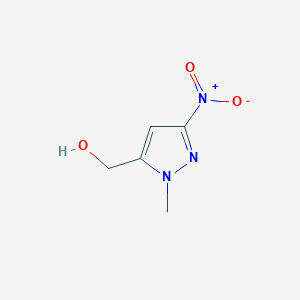
(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol
Vue d'ensemble
Description
“(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol” is a chemical compound that falls under the category of pyrazole derivatives . Pyrazole derivatives are known for their wide range of applications in pharmaceutical chemistry and organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves intermediate derivatization methods (IDMs). For instance, a study reported the synthesis of twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl . Another study disclosed a preparation method of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl) piperazine, which involved the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials through nucleophilic substitution and cyclization under acid catalysis .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and varies based on the specific compound. For instance, a study on new pyrazole-based ligands reported that these ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be diverse. For example, a study demonstrated the catalytic properties of pyrazole-based ligands in the oxidation reaction of catechol to o-quinone .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Discovery
Pyrazole derivatives are widely recognized for their pharmacological properties. They serve as key scaffolds in drug discovery due to their structural versatility and biological relevance . The nitro and methanol functional groups in “(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol” can be modified to create compounds with potential antibacterial, antiviral, and anti-inflammatory activities. This makes them valuable for the development of new therapeutic agents.
Agrochemistry: Pesticides and Herbicides
In the agrochemical industry, pyrazole derivatives have been utilized as herbicides, insecticides, fungicides, and acaricides . The structural framework of pyrazoles allows for the creation of compounds that can interact with specific biological targets in pests, providing an effective means of crop protection.
Mécanisme D'action
The mechanism of action of pyrazole derivatives can vary based on their specific structure and application. For instance, some pyrazole-containing compounds have been found to exhibit various biological activities, high selectivities, and low toxicities, making them suitable for the development of new pesticides .
Safety and Hazards
The safety data sheet for a similar compound, Methyl-1H-pyrazol-5-yl)methanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation and serious eye irritation. Precautionary measures include washing thoroughly after handling and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
Pyrazole derivatives have played an important role in the development of heterocyclic agrochemicals and have received attention for the development of new pesticides in recent years . Therefore, the future research directions could involve exploring more applications of “(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol” and similar compounds in various fields such as pharmaceuticals, agrochemicals, and organic synthesis.
Propriétés
IUPAC Name |
(2-methyl-5-nitropyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-4(3-9)2-5(6-7)8(10)11/h2,9H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBKYTILKPDFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


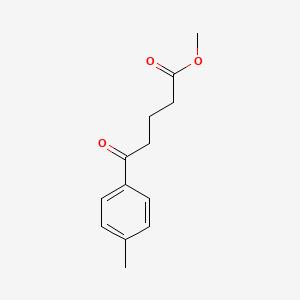
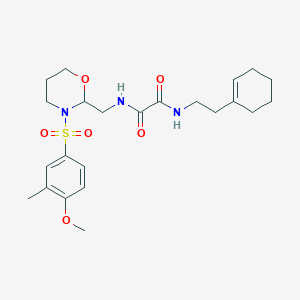
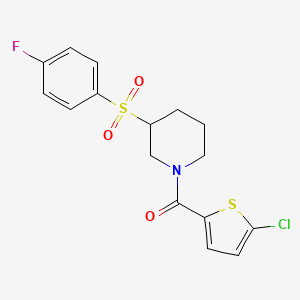

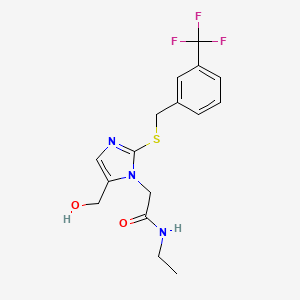
![1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2952008.png)
![3-(4-chlorophenyl)-N-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2952009.png)

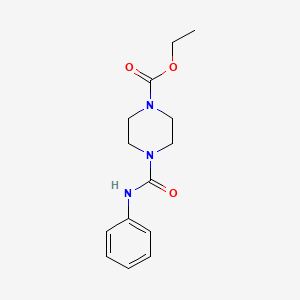


![3-benzenesulfonamido-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2952016.png)
